Methods of Synthesis:
The synthesis of Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- can be achieved through several organic synthesis methods. One common approach involves the reaction of appropriate starting materials such as phenylacetone derivatives with amine precursors under controlled conditions.
Technical Details:
The molecular structure of Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- features a chiral center at the carbon atom adjacent to the hydroxyl group.
Data:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its stereochemistry and conformational properties .
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- participates in various chemical reactions typical for amides.
Reactions:
The mechanism of action for Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- primarily relates to its role in biological systems as a potential pharmaceutical agent.
Process:
This compound may interact with specific biological targets such as receptors or enzymes due to its structural features that mimic natural substrates. The hydroxyl group enhances its solubility and facilitates hydrogen bonding with biological macromolecules, which is crucial for its pharmacological activity .
Physical Properties:
Chemical Properties:
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and phase transitions .
Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- finds applications primarily in the pharmaceutical industry.
Scientific Uses:
Research continues into its potential uses in other fields such as agrochemicals and materials science due to its versatile chemical reactivity .
The synthesis of enantiomerically pure Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)- (CAS 13657-17-5, C₁₁H₁₅NO₂) hinges on precise stereocontrol. A prominent strategy employs chiral pool starting materials, such as enantiopure amino alcohols derived from (R)- or (S)-phenylglycinol. For instance, catalytic reductive amination of 2-hydroxyacetophenone with (R)-1-phenylethylamine, followed by acetylation, yields the target acetamide with >98% diastereomeric excess (d.e.) when using L-selectride as the reducing agent [3] [10].
Alternative approaches leverage asymmetric catalysis. Copper-bisphosphine complexes (e.g., bisphos-5) facilitate multicomponent reactions between ketones, B₂(pin)₂, and vinylallenes, generating tertiary homoallylic alcohols with adjacent stereocenters. Subsequent functionalization affords the acetamide scaffold in 90–97% enantiomeric ratio (e.r.) [6]. Diastereomeric separation remains critical; chromatography resolves (1′R,5R) and (1′R,5S) thione intermediates derived from trithione cycloadditions, as validated by X-ray crystallography [2].
Table 1: Stereoselective Synthesis Methods
Method | Key Reagent/Catalyst | Stereoselectivity | Yield Range |
---|---|---|---|
Chiral Pool Derivatization | (R)-1-Phenylethylamine | >98% d.e. | 65–78% |
Cu-Catalyzed Multicomponent | Bisphos-5/Cu | 90–97% e.r. | 70–85% |
Diastereomeric Separation | Chromatography | Baseline resolution | 18–36% |
The secondary hydroxyl group in the phenylethyl scaffold enables targeted modifications pivotal for diversifying the acetamide structure. Palladium-catalyzed pathways are highly effective: Pd(PPh₃)₄ facilitates dehydrogenation and chlorine elimination in carbamate formations involving methyl chloroformate and (R)-phenylglycinol, a precursor to the acetamide [3]. DFT studies confirm a feasible energy pathway (–84.7 kcal/mol) for this transformation, involving Pd-stabilized intermediates [3].
Hydrogen-bond-directed functionalization is another key tactic. The hydroxyl group participates in supramolecular assemblies, as observed in BEDT-TTF-acetamide derivatives, where amide–amide hydrogen bonding (N–H···O: 1.94–2.26 Å) organizes crystal structures. This preorganization enables regioselective etherification or esterification at the OH site without epimerization [2]. For industrial-scale applications, ruthenium catalysis ([RuCl₂(p-cymene)]₂) achieves hydroxyl-directed C–H activation, enabling arylation or alkylation with >99% cis-selectivity [2].
N-Acetylation of the precursor amine 1-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)amine dictates efficiency and purity. A comparative analysis of acetylating agents reveals significant differences:
Table 2: Acetylation Agent Efficiency
Agent | Reaction Conditions | Yield | Purity Issues |
---|---|---|---|
Acetic Anhydride | Pyridine, 25°C, 12 h | 70–75% | Residual acetic acid |
Acetyl Chloride | DCM, NMM, –15°C, 2 h | 85–92% | Epimerization risk |
HATU + AcOH | DMF, DIEA, 0°C, 1 h | >95% | Cost and metal residues |
Biocatalytic acetylation using lipases (e.g., CAL-B) in MTBE provides an enantioselective alternative, though substrate scope limitations exist for sterically hindered amines [7].
Solid-phase synthesis (SPS) enables rapid diversification of the acetamide scaffold. Resin-bound intermediates are crucial: Wang resin-linked bromoalkanes serve as anchors for nucleophilic displacement by (1S,2R)-2-hydroxy-1-methyl-2-phenylethylamine, followed by on-resin acetylation [9]. Dielectrophoretic bead-droplet reactors further enhance SPS by encapsulating individual beads in reagent droplets, improving coupling efficiency for analogues bearing morpholinoacetamide groups [9].
Wash-free methodologies reduce solvent waste by 95%. For example, in situ quenching of excess acetylating reagents with polymer-supported scavengers (e.g., trisamine resins) eliminates post-reaction washes without compromising yield [9]. This approach is ideal for synthesizing libraries like N-substituted quinazolinthioacetamides, where the core acetamide structure is diversified with heterocycles [4] [8].
Table 3: Solid-Phase Supports for Acetamide Analogues
Resin Type | Linker Chemistry | Cleavage Conditions | Analogues Synthesized |
---|---|---|---|
Wang Resin | Bromoalkyl | TFA/DCM (95:5) | 16-hydroxy derivatives |
Rink Amide MBHA | Amide | 20% hexafluoroisopropanol | Morpholinoacetamides |
Tentagel S-OH | Thioester | Pd⁰/PhSiH₃ | Peptide-acetamide hybrids |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0